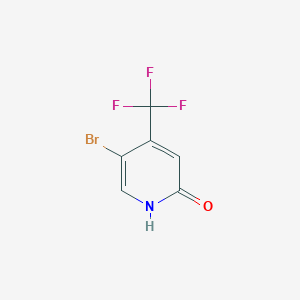

5-Bromo-4-(trifluoromethyl)pyridin-2-ol

Descripción general

Descripción

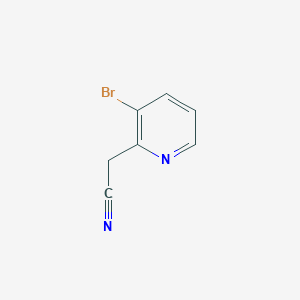

5-Bromo-4-(trifluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H3BrF3NO . It is a solid substance and is used for various research and industrial applications .

Molecular Structure Analysis

The InChI code for 5-Bromo-4-(trifluoromethyl)pyridin-2-ol is 1S/C6H3BrF3NO/c7-4-2-11-5(12)1-3(4)6(8,9)10/h1-2H,(H,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

5-Bromo-4-(trifluoromethyl)pyridin-2-ol is a solid substance . It has a molecular weight of 242 . The compound should be stored in a sealed container in a dry room at normal temperature .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

One significant application of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol is in the synthesis of heterocyclic compounds, which are crucial in the pharmaceutical and agrochemical industries. For instance, it can be used to develop pyrano[2,3-d]pyrimidine scaffolds, recognized for their broad synthetic applications and bioavailability. These scaffolds are investigated for their medicinal properties and serve as key precursors for several bioactive molecules (Parmar, Vala, & Patel, 2023).

Kinase Inhibitors Development

Another application is found in the design of kinase inhibitors, where pyridine-based compounds, like 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, play a pivotal role. These compounds are versatile due to their ability to interact with kinases via multiple binding modes, making them valuable in the treatment of various diseases. Pyrazolo[3,4-b]pyridine, a derivative that can be synthesized from 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, is particularly noted for its application in kinase inhibition, highlighting the compound's importance in drug discovery (Wenglowsky, 2013).

Agrochemicals Discovery

Additionally, pyridine-based structures, derivable from 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, have been instrumental in the discovery of new agrochemicals. Intermediate Derivatization Methods (IDM) using such pyridine moieties have led to the development of novel fungicides, insecticides, and herbicides. This approach enhances the efficiency of discovering new lead compounds in the agrochemical field, demonstrating the compound’s vital role in developing products to meet the agricultural industry's needs (Guan et al., 2016).

Optoelectronic Materials

Furthermore, pyridine derivatives, including those synthesized from 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, find applications in optoelectronic materials. These compounds are integrated into luminescent small molecules and chelate compounds, contributing to the advancement of organic light-emitting diodes (OLEDs), photovoltaic cells, and image sensors. Their incorporation into π-extended conjugated systems is of great value for creating novel materials for electronic and lighting applications (Lipunova et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s structurally similar to pentostatin, which binds to and inhibits adenine deaminase (ada), an enzyme essential to purine metabolism .

Mode of Action

Pentostatin, a structurally similar compound, inhibits ada, resulting in elevated intracellular levels of datp . This may block DNA synthesis through the inhibition of ribonucleotide reductase .

Biochemical Pathways

The inhibition of ada by pentostatin affects purine metabolism, which is crucial for dna and rna synthesis .

Result of Action

Pentostatin’s inhibition of ada results in elevated intracellular levels of datp, which may block dna synthesis . This agent may also inhibit RNA synthesis and may selectively deplete CD26+ lymphocytes .

Action Environment

It’s recommended to store the compound in a sealed, dry environment at room temperature .

Propiedades

IUPAC Name |

5-bromo-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-2-11-5(12)1-3(4)6(8,9)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZVETQYEBOYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601766 | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-(trifluoromethyl)pyridin-2-ol | |

CAS RN |

109919-32-6 | |

| Record name | 5-Bromo-4-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109919-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-(trifluoromethyl)pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.